3-Ethyl[1,2,4]triazolo[4,3-a]pyridine
Description
Classification and Nomenclature
3-Ethyl nih.govrsc.orgtriazolo[4,3-a]pyridine is a heterocyclic compound featuring a pyridine (B92270) ring fused with a 1,2,4-triazole (B32235) ring. This structure places it within the family of aromatic heteropolycyclic compounds. According to IUPAC nomenclature, the name " nih.govrsc.orgtriazolo[4,3-a]pyridine" describes the fusion of the two ring systems. The numbers " nih.govrsc.org" specify the positions of the nitrogen atoms within the five-membered triazole ring, and the "[4,3-a]" designation indicates that the triazole ring is attached to the pyridine ring via its nitrogen at position 4 and its carbon at position 3, fusing to the 'a' face (the N1-C2 bond) of the pyridine ring. The "3-Ethyl" prefix specifies that an ethyl group is attached to the carbon at position 3 of the fused ring system. This scaffold is a member of a broader class of compounds known as triazolopyridines, which are recognized as privileged structures in medicinal chemistry.
Historical Background and Discovery
The chemistry of triazoles, the foundational ring system, has roots stretching back to the late 19th century. The term "triazole" itself was first used by Bladin in 1885 to describe this class of five-membered rings containing three nitrogen atoms. The development of synthetic routes to fused heterocyclic systems like triazolopyridines followed from the fundamental understanding of these parent heterocycles.
A pivotal discovery in the chemistry of this family of compounds was the Dimroth rearrangement, first reported by Otto Dimroth in 1909. organic-chemistry.org This rearrangement describes the isomerization of certain triazole-containing heterocycles under acidic or basic conditions, where endocyclic and exocyclic nitrogen and carbon atoms effectively switch places. nih.govorganic-chemistry.org This reaction is of paramount importance in the synthesis and chemistry of nih.govrsc.orgtriazolo[4,3-a]pyridines, as it governs the formation of the thermodynamically more stable nih.govrsc.orgtriazolo[1,5-a]pyridine isomers. The ability to control this rearrangement is a key aspect of modern synthetic strategies.
Properties
CAS No. |
4919-17-9 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-9-10-8-5-3-4-6-11(7)8/h3-6H,2H2,1H3 |
InChI Key |
GAPCRUXXQCVWDJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C=CC=C2 |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2 |
Other CAS No. |
4919-17-9 |
Origin of Product |
United States |
Chemical and Physical Properties
Molecular Structure and Formula
The molecular structure of 3-Ethyl nih.govrsc.orgtriazolo[4,3-a]pyridine consists of a planar, fused bicyclic system. This rigid core is composed of a six-membered pyridine (B92270) ring and a five-membered 1,2,4-triazole (B32235) ring, with an ethyl group substituent at the C3 position.
Interactive Table: Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃ | bldpharm.com |
| Molecular Weight | 147.18 g/mol | |
| CAS Number | 4919-17-9 | bldpharm.com |
| InChI Key | GAPCRUXXQCVWDJ-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2C=CC=CN21 | bldpharm.com |
Tabulated Physical Properties
Specific experimental data for the physical properties of 3-Ethyl nih.govrsc.orgtriazolo[4,3-a]pyridine are not widely published. However, properties can be inferred from closely related derivatives and computational predictions. The compound is expected to be a solid at room temperature, similar to other substituted triazolopyridines.
Interactive Table: Physical and Predicted Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | Inferred from derivatives like 3-phenyl- nih.govrsc.orgtriazolo[4,3-a]pyridine. researchgate.net |
| Melting Point | Not reported | Derivatives have melting points ranging from 131°C to over 200°C (e.g., 3-(3,4-dimethylphenyl) derivative: 131-133°C; 3-(4-chlorophenyl) derivative: 201-202°C). researchgate.net |
| Solubility | Sparingly soluble in water | Predicted. Generally soluble in organic solvents like DMSO, DMF, and alcohols. |
| pKa (Strongest Basic) | ~5.6 | Predicted for related structures. The pyridine nitrogen is the most basic site. |
Spectroscopic Data (NMR, IR, Mass Spectrometry)
Detailed spectroscopic data for 3-Ethyl nih.govrsc.orgtriazolo[4,3-a]pyridine is not available in the cited literature. The following table presents representative data based on published spectra of closely related analogs, such as 3-aryl and other 3-substituted derivatives, to illustrate the expected spectral characteristics. researchgate.netunito.itrsc.org
Interactive Table: Representative Spectroscopic Data
| Technique | Expected Signals for 3-Ethyl nih.govrsc.orgtriazolo[4,3-a]pyridine |
|---|---|
| ¹H NMR | Ethyl Group: A triplet (3H) around δ 1.3-1.5 ppm for the -CH₃ group and a quartet (2H) around δ 2.9-3.1 ppm for the -CH₂- group. Pyridine Ring: Four aromatic protons (4H) appearing as multiplets or distinct doublets/triplets between δ 6.9-8.6 ppm. The proton at C5 is typically the most downfield. |
| ¹³C NMR | Ethyl Group: Two signals, one around δ 10-15 ppm (-CH₃) and another around δ 20-25 ppm (-CH₂-). Heterocyclic Core: Six signals for the aromatic carbons of the fused rings, typically in the range of δ 114-151 ppm. The C3 carbon attached to the ethyl group would appear around δ 150-155 ppm. |
| IR (Infrared) | C-H stretching (aromatic) ~3050-3150 cm⁻¹; C-H stretching (aliphatic) ~2850-2980 cm⁻¹; C=N and C=C stretching ~1450-1650 cm⁻¹. |
| Mass Spec. (ESI-MS) | The [M+H]⁺ ion would be expected at m/z 148.08. |
Chemical Reactivity and Functionalization of The 1 2 3 Triazolo 4,3 a Pyridine Core
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine core towards substitution reactions is dictated by the electronic properties of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, which generally deactivates the ring system towards electrophilic attack. youtube.com Quantum chemical calculations on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine show that the carbon atoms of the pyridine ring have varied electron densities, which influences the regioselectivity of substitution reactions. mdpi.com
Electrophilic Substitution: Due to the deactivating nature of the pyridine nitrogen, electrophilic substitution on the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine core requires forcing conditions and is less common than nucleophilic substitution. youtube.com When such reactions do occur, they are directed to specific positions based on the ring's electron density. For example, studies on analogous pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic reactions such as bromination and iodination can be achieved, yielding substituted derivatives. researchgate.netdoaj.org
Nucleophilic Substitution: The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present on the carbocyclic portion of the fused system. The synthesis of the core structure often begins with a nucleophilic substitution reaction on a pyridine precursor. A common method involves the reaction of 2-chloropyridine (B119429) derivatives with hydrazine-containing nucleophiles like semicarbazide (B1199961) hydrochloride. organic-chemistry.orggoogle.com In some cyclization pathways to form the triazole ring, the pyridine nitrogen itself can act as a nucleophile. researchgate.net
Oxidation and Reduction Chemistry of the Ring System
The oxidation and reduction chemistry of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine system is most prominently featured in its synthesis.
Oxidation: Oxidative cyclization is a key strategy for constructing the fused triazole ring. researchgate.net This typically involves the formation of a hydrazone intermediate from 2-hydrazinopyridine (B147025) and an aldehyde, followed by an oxidation step that forges the final N-N bond and leads to aromatization. rsc.org Various oxidizing agents have been successfully employed for this transformation, demonstrating the stability of the core under these conditions.
| Oxidizing Agent | Substrate | Product | Reference |
| Iodine (I₂) | Hydrazone of 2-hydrazinopyridine and an aldehyde | 3-substituted- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | researchgate.net |
| Sodium hypochlorite (B82951) (NaOCl) | Hydrazine (B178648) intermediate | 3-(4-(benzyloxy)-3-methoxyphenyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | researchgate.net |
| RuCl₃/Oxone | 2-(2-arylidenehydrazinyl)pyridines | 3-aryl nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines | researchgate.net |
Reduction: Information regarding the reduction of the aromatic nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine ring system itself is not extensively detailed in the surveyed literature. Research has primarily focused on the reduction of functional groups attached to the core rather than the alteration of the heterocyclic framework.
Ring-Opening Reactions and Rearrangements
The nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine system is known to undergo molecular rearrangements, the most significant of which is the Dimroth rearrangement. This process involves the interconversion of the fused triazole ring system into a more stable isomeric form. benthamscience.comresearchgate.netwikipedia.org
The Dimroth rearrangement is a characteristic reaction of 1,2,4-triazoles where endocyclic and exocyclic nitrogen atoms effectively switch places. wikipedia.org For the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine system, this involves a ring-opening and re-closure sequence that converts it into the thermodynamically more stable nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine isomer. nih.govresearchgate.net
This rearrangement is known to be facilitated by several factors:
Acidic or Basic Conditions: The reaction can be promoted by treatment with either acids or bases. benthamscience.comresearchgate.netresearchgate.net
Heat: In some cases, thermal conditions are sufficient to induce the rearrangement. For instance, boiling a reaction mixture can drive the complete conversion of the [4,3-a] isomer to the [1,5-a] form. nih.gov
Electron-Withdrawing Groups: The presence of strong electron-withdrawing substituents, such as a nitro group (NO₂), on the pyridine ring greatly facilitates the rearrangement. nih.govresearchgate.net In some syntheses involving nitropyridine precursors, the initially formed nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine intermediate is so unstable that it rearranges in situ and cannot be isolated. researchgate.netresearchgate.net
Aliphatic Substituents: The presence of aliphatic groups on the heterocyclic core has also been observed to facilitate the Dimroth-type rearrangement. benthamscience.comresearchgate.net
A notable example is the acid-promoted rearrangement of a phosphonylated nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine bearing a nitro group, which converts completely to the corresponding nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine isomer upon heating. nih.govbeilstein-journals.org
Direct C-H Activation and Heteroarylation Strategies
Modern synthetic methods have enabled the direct functionalization of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine core via C-H activation, bypassing the need for pre-functionalized starting materials. This approach offers a more atom-economical and streamlined route to complex derivatives.
A key development in this area is the copper-catalyzed direct C-H (hetero)arylation of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine ring. nih.govresearchgate.net This reaction allows for the direct coupling of aryl or heteroaryl groups at the C-3 position of the triazole ring. The method has been successfully applied to synthesize a variety of 3-aryl- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridines, which are of interest as materials for organic light-emitting diodes (OLEDs) due to their deep-blue emission properties. nih.govresearchgate.net
| Reaction Type | Catalyst | Position of Functionalization | Significance | Reference |
| Direct C-H (hetero)arylation | Copper (Cu) | C-3 | Streamlined synthesis of 3-aryl derivatives | nih.govresearchgate.net |
Derivatization through Introduction of Specific Functional Groups
The nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold can be readily derivatized with a wide range of functional groups to modulate its physicochemical and biological properties. The specific introduction of substituents at various positions on the ring system is a common strategy in drug discovery.
Examples of such derivatization include:
Sulfonamides: The introduction of a sulfonamide group has been explored for therapeutic applications. A notable example is 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine-6-sulfonamide , which was synthesized and evaluated for its antimalarial activity. nih.govnih.gov
Phosphonates: The core has been functionalized with methylphosphonate (B1257008) groups at the C-3 position through the cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates. nih.govbeilstein-journals.org
Amino Groups: 3-Amino- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives can be synthesized through methods like visible-light-mediated desulfurative cyclization of 2-hydrazinopyridine and isothiocyanate. acs.org
The introduction of halogen atoms (F, Cl, Br, I) onto the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine core is a valuable synthetic transformation, as the resulting halo-derivatives can serve as versatile intermediates for further cross-coupling reactions. Halogenation typically proceeds as an electrophilic substitution reaction. While specific studies on the halogenation of 3-Ethyl nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine are not detailed in the provided sources, reactions on analogous fused heterocyclic systems demonstrate that direct bromination and iodination are feasible. researchgate.netdoaj.org Furthermore, iodine is frequently used as an oxidant in oxidative cyclization reactions to form the triazole ring, which can sometimes lead to halogenated side products or intermediates. researchgate.net
Carboxylation
The introduction of a carboxylic acid group onto the beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold is a key transformation for creating derivatives with enhanced solubility and providing a handle for further chemical modifications. A common strategy for the synthesis of compounds like 3-Ethyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine-8-carboxylic acid involves a multi-step cyclocondensation reaction sequence.
The general synthesis begins with a substituted pyridine, such as 2-chloropyridine-3-carboxylic acid derivatives. This starting material undergoes a reaction with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695) under reflux conditions, to form a 2-hydrazinylpyridine intermediate. vulcanchem.com The subsequent cyclization of this intermediate is achieved by treatment with a reagent like triethyl orthoacetate at elevated temperatures, which also introduces the ethyl group at the 3-position of the triazole ring. vulcanchem.com The final step often involves protonation with hydrochloric acid to yield the hydrochloride salt, which can improve the compound's stability and solubility. vulcanchem.com The yields for the hydrazine formation step are reported to be in the range of 65-75%, while the cyclization step yields are between 50-60%. vulcanchem.com
Table 1: Synthesis of 3-Ethyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride vulcanchem.com
| Step | Reactants | Reagents/Conditions | Yield (%) |
| Hydrazine Formation | 2-chloropyridine-3-carboxylic acid derivative | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH), reflux | 65–75 |
| Cyclization | 2-hydrazinylpyridine intermediate | Triethyl orthoacetate (EtC(OEt)₃), 120°C, 6 hr | 50–60 |
| Salt Formation | 3-Ethyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine-8-carboxylic acid | Hydrochloric acid (HCl (g)), Diethyl ether | 85–90 |
Sulfonamide Formation
The incorporation of a sulfonamide moiety onto the beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine core is a significant area of research, leading to compounds with diverse biological activities. The synthesis of derivatives such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide demonstrates a common synthetic route. nih.govnih.gov
The synthesis typically starts with the treatment of sulfonyl chlorides, for instance, 2-chloropyridine-sulfonyl chlorides, with primary anilines to produce 2-chloro-N-(aryl)pyridinesulfonamides. nih.gov The chlorine atom in these intermediates is then substituted by reacting with hydrazine hydrate in a solvent like isopropanol, which yields 2-hydrazinyl-N-(aryl)pyridinesulfonamides. nih.gov The beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine ring system is subsequently formed by reacting these hydrazinyl intermediates with orthoesters, such as triethyl orthoacetate to introduce the ethyl group, in a solvent like dimethylformamide (DMF) under reflux for an extended period. nih.gov Further functionalization can be achieved through the alkylation of the sulfonamide nitrogen. nih.gov
Table 2: General Synthesis of beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine Sulfonamides nih.gov
| Step | Starting Material | Reagents/Conditions | Product |
| 1 | Sulfonyl chlorides (e.g., 2-chloropyridine-sulfonyl chloride) | Primary anilines | 2-chloro-N-(aryl)pyridinesulfonamides |
| 2 | 2-chloro-N-(aryl)pyridinesulfonamides | Hydrazine hydrate, Isopropanol | 2-hydrazinyl-N-(aryl)pyridinesulfonamides |
| 3 | 2-hydrazinyl-N-(aryl)pyridinesulfonamides | Orthoesters (e.g., triethyl orthoacetate), DMF, reflux (16 h) | beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridinesulfonamides |
| 4 | beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridinesulfonamides | Benzyl chlorides | N,N-disubstituted beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridinesulfonamides |
Phosphonylation
The introduction of a phosphonate (B1237965) group to the beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine core offers a pathway to novel derivatives with potential applications in medicinal chemistry. A notable method for achieving this is through a 5-exo-dig cyclization reaction. beilstein-journals.org
This approach involves the reaction of chloroethynylphosphonates with 2-hydrazinylpyridines. beilstein-journals.org The reaction proceeds under mild conditions, typically at room temperature in acetonitrile (B52724) (CH₃CN) with potassium carbonate (K₂CO₃) as a base, over a period of about 4 hours. beilstein-journals.org This catalyst-free method provides a direct route to 3-methylphosphonylated beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridines. beilstein-journals.org The resulting phosphonylated triazolopyridine derivatives are of significant interest due to the combined presence of the fused triazole pharmacophore and the phosphoryl group. beilstein-journals.org
Table 3: Synthesis of 3-Methylphosphonylated beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridines beilstein-journals.org
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| Chloroethynylphosphonates | 2-Hydrazinylpyridines | Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Room temperature, 4 h | 3-Methylphosphonylated beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridines |
Amide Derivatives
The synthesis of amide derivatives of beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine provides a versatile platform for developing new compounds with a wide range of potential applications. A facile synthetic route involves the creation of a key intermediate, 3-chloromethyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine, which can then be reacted with various acids to form the desired amide analogues. asianpubs.orgresearchgate.net
The synthesis begins with the reaction of 2-chloropyridine with hydrazine hydrate to produce 2-hydrazinopyridine. asianpubs.orgresearchgate.net This intermediate is then treated with chloroacetyl chloride to yield a precursor which is subsequently cyclized using phosphorus oxychloride (POCl₃) to form 3-chloromethyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine. asianpubs.orgasianpubs.org This chloromethyl derivative undergoes nucleophilic displacement with methylamine (B109427) to give methyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl-amine. asianpubs.orgresearchgate.net The final step involves the coupling of the hydrochloride salt of this amine with various carboxylic acids in the presence of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the final amide derivatives. asianpubs.orgasianpubs.org
Table 4: Synthesis of Amide Derivatives of beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine asianpubs.orgresearchgate.netasianpubs.org
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Chloropyridine | Hydrazine hydrate (99%) | 2-Hydrazinopyridine |
| 2 | 2-Hydrazinopyridine | Chloroacetyl chloride | N/A |
| 3 | Product from Step 2 | Phosphorus oxychloride (POCl₃) | 3-Chloromethyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine |
| 4 | 3-Chloromethyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine | Methylamine in methanol | Methyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl-amine |
| 5 | Methyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl-amine | Boc anhydride, then HCl in dioxane | Hydrochloride salt of methyl- beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridin-3-ylmethyl-amine |
| 6 | Hydrochloride salt from Step 5 | Various carboxylic acids, HATU, DIPEA, DMF | Amide derivatives of beilstein-journals.orgasianpubs.orgresearchgate.nettriazolo[4,3-a]pyridine |
Advanced Structural Characterization Of 1 2 3 Triazolo 4,3 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of nih.govunito.itchemicalbook.comtriazolo[4,3-a]pyridine derivatives.
¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 3-Ethyl nih.govunito.itchemicalbook.comtriazolo[4,3-a]pyridine, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the substitution pattern on the fused heterocyclic system.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Research on various derivatives has provided a clear understanding of the expected spectral features. For instance, in a series of related 3-ethyl- nih.govunito.itchemicalbook.comtriazolo[4,3-a]pyrimidine derivatives, the ethyl group protons consistently appear around 1.2 ppm (triplet, CH₃) and 2.4-2.6 ppm (multiplet, CH₂). nih.gov The protons on the pyridine portion of the nih.govunito.itchemicalbook.comtriazolo[4,3-a]pyridine core typically resonate in the aromatic region, generally between 6.8 and 8.6 ppm, with their exact shifts and multiplicities depending on the position and nature of other substituents. rsc.org
Computational and Theoretical Studies On 1 2 3 Triazolo 4,3 a Pyridine Systems
Quantum Chemical Calculations (e.g., DFT Studies, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure, stability, and electronic properties of researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine derivatives. researchgate.netmostwiedzy.pl
Molecular Structure and Stability: DFT calculations, such as those using the B3LYP functional with a 6-311G(2d,2p) basis set, have been employed to analyze the molecular structure and vibrational spectra of the researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine system. nih.govmdpi.com These studies reveal that the fused pyridine (B92270) and triazole rings typically adopt a nearly planar conformation. researchgate.netnih.gov For instance, in a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, the dihedral angle between the pyridine and triazole rings was found to be minimal, indicating a high degree of planarity. nih.gov This planarity is a crucial feature that can influence crystal packing and interactions with flat biological receptors. Analysis of atomic charges shows a distinct distribution of electron density, with nitrogen atoms in the triazole ring exhibiting significant negative charges, which can act as hydrogen bond acceptors. nih.gov
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For derivatives of the researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine class, the HOMO is typically distributed over the fused ring system, while the LUMO is also located across the heterocyclic core. irjweb.comirjweb.com The energy gap for these systems reflects their potential as electron donors or acceptors in chemical reactions. irjweb.com For example, a related triazine derivative was found to have a HOMO-LUMO gap of 4.4871 eV, indicating significant chemical reactivity. irjweb.com This type of analysis is crucial for predicting how a molecule like 3-Ethyl researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine might interact with biological targets.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2967 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8096 eV | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 4.4871 eV | Reflects chemical reactivity and stability |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. These methods are instrumental in drug discovery for identifying and optimizing potential therapeutic agents. nih.govpensoft.net
For the researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine scaffold, docking studies have been successfully applied to explore its potential as an inhibitor for various enzymes. In one study, a library of researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine sulfonamides, including a 3-ethyl derivative, was investigated as potential antimalarial agents targeting the falcipain-2 enzyme. nih.gov The docking results showed that these compounds could bind effectively within the active site of the enzyme, with binding energies superior to the reference inhibitor. nih.gov Specifically, a derivative, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide, demonstrated significant antimalarial activity, which was rationalized by its favorable interactions in the binding pocket. nih.gov
Another study focused on designing inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. unito.it A researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine-based compound was identified as a hit, and subsequent in silico-guided design led to analogs with sub-micromolar potency. unito.it The simulations revealed that the N1 atom of the triazole ring was crucial for coordinating with the heme iron in the enzyme's active site. unito.it These studies underscore the utility of molecular docking in understanding structure-activity relationships (SAR) and guiding the synthesis of more potent inhibitors based on the 3-Ethyl researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine scaffold. unito.itmdpi.com
| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interaction |
|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide | Falcipain-2 | -15.9 | Hydrophobic and hydrogen bonding |
| researchgate.netnih.govacs.orgTriazolo[4,3-a]pyridine-based analog | IDO1 | Not specified | Coordination with heme iron via triazole N1 |
Mechanistic Proposals for Synthetic Reactions and Transformations
Understanding the reaction mechanisms for the synthesis of researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridines is crucial for optimizing reaction conditions and improving yields. Several synthetic routes have been developed, and mechanistic proposals often involve a key cyclization step. researchgate.net
A common and efficient method involves the condensation of 2-hydrazinopyridines with various reagents, followed by oxidative cyclization. researchgate.netorganic-chemistry.org For instance, the reaction of 2-hydrazinopyridine (B147025) with an appropriate orthoester, such as triethyl orthopropionate to introduce the ethyl group at the 3-position, is a standard procedure. nih.gov The proposed mechanism for this transformation involves an initial condensation to form a hydrazone intermediate. This intermediate then undergoes an intramolecular electrophilic attack by one of the triazole nitrogen atoms onto the pyridine ring, followed by aromatization to yield the fused heterocyclic system.
Another well-established method is the iodine-mediated oxidative cyclization of hydrazones formed from 2-hydrazinopyridines and aldehydes. researchgate.net The proposed mechanism suggests that iodine facilitates the intramolecular C-N bond formation by acting as an oxidant. This transition-metal-free approach is broadly applicable and can be performed on a gram scale. researchgate.net More recently, electrochemical methods have been developed for a reagent-free intramolecular dehydrogenative C–N cross-coupling, offering a green chemistry approach to the synthesis of these compounds. researchgate.net These mechanistic insights are vital for the rational synthesis of specifically substituted derivatives like 3-Ethyl researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their function.
While specific QSAR studies focusing solely on 3-Ethyl researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine are not extensively documented, studies on related triazole and triazolopyrimidine systems provide valuable insights. mdpi.com For example, a QSAR study on 1,2,4-triazole (B32235) derivatives as potential anticancer agents used various molecular descriptors to build predictive models. The models, developed using multiple linear regression (MLR) and artificial neural networks (ANN), successfully correlated structural features with anti-pancreatic cancer activity.
Bioisosteric Replacement Modeling and Prediction
Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govunimore.it The researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine ring system itself can be considered a bioisostere of other important scaffolds, such as purines. mdpi.com
Modeling studies can predict the outcomes of such replacements. For example, replacing a benzene (B151609) ring in a known drug with a pyridine ring can introduce a hydrogen bond acceptor, potentially altering its binding mode and improving solubility. mdpi.com In the context of 3-Ethyl researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine, bioisosteric modifications could involve replacing the ethyl group with other small alkyl or functionalized groups to probe the steric and electronic requirements of a target's binding site. Furthermore, the pyridine part of the fused system could be replaced by other heteroaromatic rings to create novel scaffolds with potentially different biological profiles. chemrxiv.org
Computational modeling can simulate these changes and predict their impact on binding affinity and other properties, thus prioritizing which novel analogs are most promising for synthesis. For instance, replacing a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve solubility and metabolic stability in some drug candidates. chemrxiv.org
Deuterium (B1214612) Labeling for Mechanistic Investigations
Deuterium labeling is a powerful technique used to elucidate reaction mechanisms by taking advantage of the kinetic isotope effect (KIE). researchgate.netchem-station.com Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down reactions where the cleavage of the C-H bond is the rate-determining step. chem-station.com
In the context of the synthesis or metabolism of 3-Ethyl researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine, deuterium labeling could be used to probe specific mechanistic steps. For example, if the formation of the triazole ring involves a proton transfer step that is rate-limiting, using a deuterated precursor would result in a slower reaction rate. researchgate.net This would provide strong evidence for the proposed mechanism.
Similarly, in metabolic studies, deuterating specific positions on the molecule, such as the ethyl group or positions on the aromatic rings, can help identify sites of metabolic attack by cytochrome P450 enzymes. nih.gov A slower rate of metabolism at a deuterated position indicates that this site is a metabolic hot-spot. This information is invaluable for designing "metabolically soft" or "hard" drugs by modifying these positions to control the drug's half-life. nih.gov While specific deuterium labeling studies on 3-Ethyl researchgate.netnih.govacs.orgtriazolo[4,3-a]pyridine are not widely published, the principles of this technique are broadly applicable to mechanistic and metabolic investigations of this compound class. researchgate.net
Applications Of 1 2 3 Triazolo 4,3 a Pyridine Derivatives in Chemical Science Excluding Clinical Data
Role as Synthetic Building Blocks and Intermediates in Complex Organic Synthesis
The organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine core is a valuable structural motif in the synthesis of more complex molecules. A variety of synthetic methodologies have been developed to construct this fused heterocyclic system, highlighting its importance as a synthetic intermediate. rsc.orgresearchgate.net These methods often start from readily available precursors like 2-hydrazinopyridine (B147025) and aldehydes or other C1 building blocks. researchgate.net
One common approach involves the condensation of 2-hydrazinopyridine with aldehydes, followed by an oxidative cyclization step to form the triazole ring. researchgate.netresearchgate.net For instance, an efficient one-pot synthesis at room temperature has been developed using this strategy. rsc.org Alternative methods include palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by dehydration, which allows for chemoselective synthesis. organic-chemistry.org Electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides another route to 3-amino- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridines without the need for transition metals or external oxidants. organic-chemistry.org
The versatility of the organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine scaffold is further demonstrated by its use in constructing molecules with additional functional groups. For example, a series of 3-methylphosphonylated organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridines has been synthesized via a catalyst-free 5-exo-dig-type cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. beilstein-journals.org The presence of both the triazolopyridine pharmacophore and a phosphoryl group in these compounds makes them interesting candidates for further biological evaluation. beilstein-journals.org
These synthetic strategies underscore the role of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridines as key intermediates, providing a platform for the development of a wide range of functionalized derivatives for various scientific applications. rsc.org
Exploration in Materials Science and Photophysical Applications
The unique photophysical properties of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine derivatives, stemming from their extended π-conjugation system and rigid planar structure, have led to their exploration in materials science. mdpi.comresearchgate.net These compounds are suitable scaffolds for designing molecules with specific electronic and optical characteristics. mdpi.comresearchgate.net
organic-chemistry.orgnih.govnih.govTriazolo[4,3-a]pyridine and its isomers have been investigated as components in organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.net Their fused ring structure contributes to good thermal and morphological stability, which is crucial for the longevity and performance of OLED devices. mdpi.comresearchgate.net These derivatives can be utilized as electron-acceptor units or as part of bipolar host materials. beilstein-journals.orgacs.org
For instance, bipolar host materials incorporating the organic-chemistry.orgnih.govnih.govtriazolo[1,5-a]pyridine unit, an isomer of the [4,3-a] system, have been designed and synthesized. acs.orgepa.gov These materials, which combine carbazole (B46965) as a hole-transporting unit and the triazolopyridine as an electron-transporting unit, have demonstrated excellent thermal stability and balanced charge-transporting properties. acs.org Red phosphorescent OLEDs using these hosts have achieved high external quantum efficiencies, showcasing the potential of this class of compounds in developing efficient lighting and display technologies. epa.gov
The nitrogen atoms within the heterocyclic structure of triazolopyridines make them effective chelating ligands for metal ions, a property that has been exploited in the development of chemosensors. mdpi.compsu.edu These sensors can detect specific ions through changes in their photophysical properties, such as fluorescence. mdpi.compsu.edu
Derivatives of the isomeric organic-chemistry.orgnih.govrsc.orgtriazolo[1,5-a]pyridine have been shown to act as fluorescent chemosensors for metal ions like zinc(II). psu.edursc.org The coordination of the metal ion to the triazolopyridine ligand can lead to significant changes in the fluorescence intensity and quantum yield. psu.edu Furthermore, the resulting metal complex can, in turn, function as a sensor for anions like nitrite (B80452) and cyanide. psu.edursc.org This demonstrates the potential for creating a cascade sensing system based on the triazolopyridine scaffold. The presence of an amino group in compounds like 1,2,4-triazolo[4,3-a]pyridin-3-amine also suggests its potential use as a ligand for complexing metal ions, which could be applied in the development of new sensors. mdpi.com
Coordination Chemistry: Ligand Properties for Metal Complexes
The nitrogen-containing heterocyclic framework of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridines makes them excellent ligands for coordinating with metal ions. mdpi.comtandfonline.com The lone electron pairs on the nitrogen atoms can form stable complexes with a variety of metals, leading to the formation of coordination polymers and other complex structures. mdpi.comtandfonline.comtandfonline.com
The coordination chemistry of the related 1,2,4-triazolo[4,3-a]pyrazine ligand has been explored, revealing its versatility in forming coordination polymers with d-block metal ions like zinc, silver, and copper. tandfonline.comtandfonline.com This ligand can adopt different coordination modes, acting as a bridging unit between metal centers. tandfonline.comtandfonline.com The resulting structures can have interesting properties and potential applications in areas such as catalysis and materials science. mdpi.com
Similarly, ligands containing both triazole and pyridine (B92270) moieties have been synthesized to study their coordination with iron(II). nih.gov These studies provide insights into the stability and reactivity of the resulting metal complexes, which is crucial for designing new catalysts and functional materials. nih.gov The ability of 1,2,4-triazolo[4,3-a]pyridin-3-amine to act as a bidentate or tridentate chelating ligand further highlights the potential of this class of compounds in coordination chemistry. mdpi.com
In Vitro Biological Activity Studies and Target Identification
Derivatives of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine have demonstrated a wide range of in vitro biological activities, making them a subject of interest in medicinal chemistry research. nih.govmdpi.com These compounds have been evaluated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. mdpi.comresearchgate.netijpca.org
A significant area of research has focused on the ability of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine derivatives to modulate the activity of specific enzymes and proteins involved in disease pathways. nih.govnih.govnih.gov
Kinase Inhibition: Several studies have reported the design and synthesis of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine and related triazolopyrazine/pyrimidine derivatives as potent kinase inhibitors. nih.govnih.govrsc.org These compounds have shown inhibitory activity against kinases such as c-Met and Smoothened (Smo), which are implicated in cancer progression. nih.govrsc.orgdoi.org For example, certain organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have exhibited high selectivity and potent inhibition of c-Met kinase. nih.govrsc.org Similarly, 8-chloro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of the Smoothened receptor in the Hedgehog signaling pathway, showing significant anti-proliferative activity against cancer cell lines. doi.orgresearchgate.net
Falcipain-2 Inhibition: The organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine scaffold has also been explored for its potential in developing new antimalarial agents. nih.govmdpi.comnih.gov A notable example is the compound 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide , which was identified through in silico screening and subsequently synthesized. nih.govmdpi.comnih.gov This compound, along with other derivatives, was evaluated for its ability to inhibit falcipain-2, a cysteine protease of Plasmodium falciparum that is essential for the parasite's survival. nih.govmdpi.comnih.gov The aforementioned 3-ethyl derivative demonstrated good in vitro antimalarial activity with an IC50 value of 2.24 μM. nih.govmdpi.comnih.gov Other quinoline-triazole hybrids have also been shown to inhibit falcipain-2 and arrest the development of the parasite at the trophozoite stage. rsc.org
Below is a data table summarizing the in vitro activity of selected organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine derivatives.
| Compound | Target | In Vitro Activity (IC50) | Reference |
|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide | Plasmodium falciparum (antimalarial) | 2.24 μM | nih.govmdpi.comnih.gov |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one | Plasmodium falciparum (antimalarial) | 4.98 μM | nih.govmdpi.comnih.gov |
| organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivative 22i | c-Met kinase | 48 nM | rsc.org |
| organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivative 17l | c-Met kinase | Data not specified, but showed good antiproliferative activity | nih.gov |
| 8-chloro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine derivative TPB15 | Hedgehog pathway (Smo inhibition) | < 0.100 µM | doi.org |
Tubulin Polymerization Inhibition: The docking of 1,2,4-triazolopyridines to biologically active components has been explored, including their potential as antiproliferative inhibitors of tubulin polymerization. nih.govresearchgate.net While more research has been focused on the isomeric organic-chemistry.orgnih.govnih.govtriazolo[1,5-a]pyrimidines as microtubule-targeting agents, the potential of the [4,3-a]pyridine scaffold in this area is also recognized. nih.govnih.gov
Receptor Ligand Binding and Allosteric Modulation (e.g., mGluR2)
Derivatives of the nih.govnih.govtriazolo[4,3-a]pyridine class have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.govnih.gov Allosteric modulation represents a sophisticated mechanism for regulating receptor activity, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its endogenous ligand, such as glutamate. youtube.com This approach can offer greater selectivity and a more nuanced control over receptor signaling compared to direct agonists or antagonists. youtube.comresearchgate.net
In the context of mGluR2, activation is considered a potential strategy for addressing various neurological and psychiatric disorders. nih.gov Researchers have synthesized and evaluated a series of 7-aryl- nih.govnih.govtriazolo[4,3-a]pyridines, which demonstrated significant mGluR2 PAM activity and affinity. nih.gov For instance, the derivative 3-(cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)- nih.govnih.govtriazolo[4,3-a]pyridine (JNJ-46281222) was characterized as a highly potent and selective mGluR2 PAM with a nanomolar affinity (KD) of 1.7 nM. nih.gov
Kinetic studies of these PAMs revealed that their association rate constants (kon) were linearly correlated with their binding affinity. nih.gov The binding of these modulators is sensitive to the receptor's conformational state; for example, the binding of the radiolabeled PAM, [³H]-JNJ-46281222, was enhanced by the presence of glutamate and significantly reduced in the presence of GTP, indicating a preference for the G protein-bound state of the receptor. nih.gov Computational docking and molecular dynamics simulations have further elucidated the allosteric binding site, providing insights into the structural changes that facilitate receptor activation. nih.gov
| Compound | Target | Activity | Value | Reference |
|---|---|---|---|---|
| 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)- nih.govnih.govtriazolo[4,3-a]pyridine | mGluR2 | Affinity (KD) | 1.7 nM | nih.gov |
Cellular Pathway Inhibition Studies
The nih.govnih.govtriazolo[4,3-a]pyridine scaffold has served as a foundation for the development of inhibitors targeting key cellular signaling pathways implicated in proliferative diseases.
One significant area of investigation is the inhibition of the Hedgehog (Hh) signaling pathway, which, when abnormally activated, is involved in certain types of cancer. doi.org A series of 8-chloro- nih.govnih.govtriazolo[4,3-a]pyridine derivatives were designed as inhibitors of the Smoothened (Smo) protein, a critical component of the Hh pathway. doi.org Several of these compounds displayed potent inhibition of Hh pathway activation, with IC₅₀ values below 100 nM. doi.org Mechanistic studies revealed that a lead compound from this series, TPB15, directly binds to the Smo protein, blocks its translocation into the primary cilia, and reduces the expression of both Smo and the downstream transcription factor, glioma-associated oncogene 1 (Gli1). doi.org Furthermore, TPB15 was shown to induce cell cycle arrest and apoptosis in cancer cell lines. doi.org
In another study, derivatives of the bioisosteric nih.govnih.govtriazolo[4,3-a]pyrazine core were developed as dual inhibitors of c-Met and VEGFR-2 kinases, which are involved in tumor growth and angiogenesis. nih.govnih.gov One compound demonstrated an IC₅₀ value of 0.98 µM against the A549 lung cancer cell line and was found to cause cell cycle arrest in the G0/G1 phase. nih.gov
Additionally, nih.govnih.govtriazolo[1,5-a]pyridine derivatives, which are isomers of the [4,3-a] series, have been developed as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.gov RORγt is a key transcription factor for the expression of pro-inflammatory cytokines like IL-17A. nih.gov A synthesized derivative showed excellent inhibitory activity in a reporter gene assay with an IC₅₀ of 41 nM. nih.gov
| Compound Series | Target Pathway/Kinase | Activity | Value (IC50) | Cell Line | Reference |
|---|---|---|---|---|---|
| 8-Chloro- nih.govnih.govtriazolo[4,3-a]pyridine Derivatives (e.g., TPB3, TPB14, TPB15) | Hedgehog Pathway (Smo) | Inhibition | < 0.100 µM | NIH-3T3 | doi.org |
| nih.govnih.govTriazolo[4,3-a]pyrazine Derivative (Compound 17l) | Antiproliferative | Inhibition | 0.98 µM | A549 | nih.gov |
| nih.govnih.govTriazolo[1,5-a]pyridine Derivative (Compound 3a) | RORγt | Inhibition | 41 nM | Reporter Gene Assay | nih.gov |
Broad-Spectrum In Vitro Assessments (e.g., Antimalarial, Antifungal, Herbicidal, Antibacterial Activities)
The versatile nih.govnih.govtriazolo[4,3-a]pyridine core structure is present in molecules exhibiting a wide range of biological activities, including antimalarial, antifungal, antibacterial, and herbicidal properties. nih.govnih.govresearchgate.net
Antimalarial Activity: In an effort to develop new agents against malaria, a library of nih.govnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was designed to target falcipain-2, a crucial cysteine protease for the Plasmodium falciparum parasite. nih.gov From this library, a derivative of the specific compound of interest, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide, demonstrated good in vitro antimalarial activity against a chloroquine-resistant strain of P. falciparum, with a half-maximal inhibitory concentration (IC₅₀) of 2.24 µM. nih.govnih.gov
Antibacterial and Antifungal Activities: The broader class of 1,2,4-triazole (B32235) derivatives has been extensively studied for antimicrobial properties. nih.govnih.govencyclopedia.pub The triazole ring is a key component in several clinically used antifungal agents. nih.gov Studies on various nih.govnih.govtriazolo[4,3-a]pyridine and related triazolopyrimidine derivatives have confirmed their potential as antibacterial and antifungal agents, although specific data on the 3-ethyl variant is not detailed. nih.govresearchgate.net For example, certain nih.govnih.govtriazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with one compound exhibiting a minimum inhibitory concentration (MIC) of 16 μg/mL against E. coli. nih.gov
Herbicidal Activity: The nih.govnih.govtriazolo[4,3-a]pyridine scaffold has also been noted for its potential application in agriculture as a component of herbicidal agents. nih.govnih.gov
| Compound | Activity Type | Organism/Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide | Antimalarial | Plasmodium falciparum (2/K1-strain) | IC50 | 2.24 µM | nih.govnih.gov |
| nih.govnih.govTriazolo[4,3-a]pyrazine Derivative (Compound 2e) | Antibacterial | Escherichia coli | MIC | 16 µg/mL | nih.gov |
| nih.govnih.govTriazolo[4,3-a]pyrazine Derivative (Compound 2e) | Antibacterial | Staphylococcus aureus | MIC | 32 µg/mL | nih.gov |
Mechanistic Insights from In Vitro Biological Studies
In vitro studies on nih.govnih.govtriazolo[4,3-a]pyridine derivatives have provided valuable insights into their mechanisms of action at the molecular level.
The antimalarial activity of the sulfonamide derivatives has been mechanistically linked to the inhibition of a specific parasitic enzyme. nih.gov Through virtual screening and molecular docking, falcipain-2, a cysteine protease essential for the parasite's lifecycle, was identified as the molecular target. nih.gov The inhibition of this enzyme disrupts the parasite's ability to digest host hemoglobin, ultimately leading to its death. nih.gov
For derivatives targeting cellular pathways, the mechanism often involves direct interaction with and inhibition of key protein components. In the case of Hedgehog pathway inhibitors, the mechanism was elucidated in detail. doi.org The active compounds directly bind to the seven-transmembrane protein Smoothened, preventing its essential translocation to the primary cilium—a key step in pathway activation. doi.org This action leads to the downstream suppression of the Gli1 transcription factor, which is responsible for expressing genes that drive cell proliferation. doi.org The study also confirmed that this pathway inhibition results in observable cellular outcomes, namely cell cycle arrest and apoptosis. doi.org
In the context of RORγt inverse agonists, the mechanism involves binding to the ligand-binding domain of the nuclear receptor. nih.gov This binding event prevents the receptor from adopting its active conformation, thereby inhibiting its ability to act as a transcription factor for pro-inflammatory genes like IL-17A. nih.gov
Future Directions and Emerging Research Avenues for 3 Ethyl 1 2 3 Triazolo 4,3 a Pyridine Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of N-fused 1,2,4-triazoles, including 3-Ethyl nih.govnih.govtriazolo[4,3-a]pyridine, has traditionally involved methods that can be harsh or environmentally taxing. Recent research has focused on creating more efficient and sustainable synthetic routes. A significant advancement is the development of a facile one-pot synthesis via the oxidative cyclization of 2-hydrazinopyridines with aldehydes. nih.govmdpi.com
This modern approach utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a safe and convenient oxidizing agent. mdpi.commdpi.com A key innovation in this methodology is the use of polyethylene (B3416737) glycol (PEG) as a recyclable and environmentally benign reaction medium. nih.govmdpi.com PEG is non-toxic, inexpensive, and has low volatility, making the process more economical and sustainable. nih.govmdpi.com Studies have demonstrated that this protocol is effective for a wide range of substrates and that the PEG solvent can be recovered and reused multiple times with only a slight decrease in product yield, highlighting its potential for commercial application. nih.gov
| Parameter | Traditional Methods | Novel One-Pot DDQ/PEG Method |
|---|---|---|
| Reagents | Refluxing orthoesters, polyphosphoric acid (PPA), NBS and base. nih.gov | DDQ (oxidant), p-TsOH (catalyst). nih.gov |
| Solvent | Various organic solvents. | Polyethylene Glycol (PEG), a recyclable medium. nih.govmdpi.com |
| Conditions | Often require harsh conditions, multiple steps. | One-pot, milder conditions (e.g., 80 °C). nih.gov |
| Sustainability | Generates more waste, uses hazardous reagents. | "Green" approach with recyclable solvent, safer oxidant. nih.govscilit.com |
| Yield | Variable. | Good to excellent yields reported (up to 95%). mdpi.com |
Advanced Functionalization and Derivatization Strategies for Enhanced Properties
The core 3-Ethyl nih.govnih.govtriazolo[4,3-a]pyridine structure is a template that can be chemically modified to fine-tune its properties for specific applications. Advanced functionalization strategies focus on introducing various substituents at different positions on the fused ring system.
Introducing halogen atoms, such as chlorine or bromine, creates versatile intermediates for further reactions. For example, 5-Chloro-3-ethyl- nih.govnih.govtriazolo[4,3-a]pyridine and 7-bromo-3-ethyl- nih.govnih.govtriazolo[4,3-a]pyridine are key building blocks. nih.govmdpi.com The halogen atom can be replaced through cross-coupling reactions, allowing for the attachment of more complex molecular fragments. A recent patent application demonstrates the use of the 7-bromo derivative as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are next-generation molecules designed to degrade specific proteins implicated in diseases like cancer. mdpi.com Other derivatives, such as those with a carboxylic acid group, like 3-Ethyl nih.govnih.govtriazolo[4,3-a]pyridine-8-carboxylic acid, provide a handle for forming amide bonds, further expanding the library of possible compounds. nih.gov
| Derivative Name | Functional Group | Position | Potential for Further Reaction |
|---|---|---|---|
| 5-Chloro-3-ethyl- nih.govnih.govtriazolo[4,3-a]pyridine | -Cl | 5 | Nucleophilic aromatic substitution, cross-coupling. nih.gov |
| 7-bromo-3-ethyl- nih.govnih.govtriazolo[4,3-a]pyridine | -Br | 7 | Intermediate for complex molecules like PROTACs. mdpi.com |
| 3-Ethyl- nih.govnih.govtriazolo[4,3-a]pyridine-6-sulfonamide | -SO₂NHR | 6 | Scaffold for antimalarial agents. nih.gov |
| 3-Ethyl nih.govnih.govtriazolo[4,3-a]pyridine-8-carboxylic acid | -COOH | 8 | Amide bond formation, esterification. |
Deeper Mechanistic Understanding of Reactivity and Biological Interactions
A thorough understanding of reaction mechanisms and intermolecular interactions is vital for optimizing both the synthesis and the biological activity of 3-Ethyl nih.govnih.govtriazolo[4,3-a]pyridine derivatives. For the one-pot synthesis, a plausible mechanism involves the initial condensation of 2-hydrazinopyridine (B147025) with an aldehyde to form a hydrazone intermediate. This is followed by an oxidative cyclization step, facilitated by an oxidizing agent like DDQ, to form the stable fused triazole ring. mdpi.com
Computational Predictions for Rational Molecular Design and Property Optimization
The future of developing novel derivatives of 3-Ethyl nih.govnih.govtriazolo[4,3-a]pyridine heavily relies on computational chemistry. alliedacademies.org Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling allow for the rational design of molecules with enhanced properties before their actual synthesis, saving time and resources. nih.govalliedacademies.org
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the broader triazolopyridine class, QSAR models have been successfully used to predict their activity as mGlu2 receptor positive allosteric modulators and to design new inhibitors for targets like PIM kinases. nih.gov Molecular docking predicts how a molecule binds to the three-dimensional structure of a protein target. mdpi.commdpi.com This has been applied to design triazolopyridine derivatives as inhibitors of BRD4 for cancer therapy and falcipain-2 for malaria, by visualizing key interactions in the binding pocket. nih.govnih.gov These in silico studies help prioritize which derivatives to synthesize and test, accelerating the discovery of compounds with potent and selective activity. nih.gov
Expanding Applications in Diverse Scientific Disciplines and Interdisciplinary Research
While the triazolopyridine scaffold has established applications, future research is expanding its use into new and diverse scientific areas. The core structure is increasingly recognized as a key building block for highly specific and potent therapeutic agents.
A prime example is its incorporation into PROTACs, which represents a frontier in chemical biology and cancer therapy. mdpi.com By linking a triazolopyridine-based binder to an E3 ligase-recruiting moiety, the resulting PROTAC can induce the selective degradation of disease-causing proteins. mdpi.com Furthermore, research into triazolopyridine derivatives as selective JAK1 inhibitors for autoimmune diseases and BRD4 inhibitors for oncology highlights the scaffold's adaptability for creating targeted therapies. nih.govacs.org The development of derivatives with potent antimalarial activity also showcases its importance in tackling global health challenges through interdisciplinary research that combines organic synthesis, computational modeling, and parasitology. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethyl[1,2,4]triazolo[4,3-a]pyridine?
- Methodology : The compound is synthesized via a two-step process:
Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines to form intermediates.
Cyclization : PhI(OAc)₂-mediated oxidative ring closure yields [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acids, which are further functionalized with ethyl groups via amide coupling .
Alternative methods include iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones under TBHP (tert-butyl hydroperoxide) in 1,4-dioxane (74% yield) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~1.3 ppm, triazole ring protons at δ ~8.5 ppm) .
- HRMS-ESI : Confirms molecular weight and purity (e.g., C₈H₉N₃ derivatives show [M+H]⁺ peaks at m/z 147.2) .
- X-ray diffraction : Validates crystal structures, particularly for derivatives with substituents like 4-propylphenyl or ethynyl groups .
Q. What are the common chemical reactions involving this compound?
- Methodology :
- Nucleophilic substitution : The pyridine ring undergoes substitution with amines or thiols under basic conditions (e.g., NaH) .
- Oxidation : Ethyl or ethynyl groups can be oxidized to carbonyls using KMnO₄ or CrO₃ .
- Reduction : Catalytic hydrogenation (Pd/C) reduces triazole rings to dihydro derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
- Methodology :
- Catalyst screening : I₂/TBHP systems outperform KI or NIS (N-iodosuccinimide), with yields increasing from 37% (TBAI) to 74% (I₂) .
- Solvent selection : Polar aprotic solvents (1,4-dioxane) enhance cyclization efficiency compared to DMF or toluene .
- Temperature control : Room-temperature oxidative cyclization with NaOCl in ethanol achieves 73% yield while minimizing side reactions .
Q. How are structure-activity relationships (SAR) analyzed for this compound derivatives in biological studies?
- Methodology :
- 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) identifies herbicidal activity hotspots. For example, 8-chloro-3-(4-propylphenyl) derivatives show 50% weed inhibition at 37.5 g/ha due to hydrophobic interactions .
- Enzyme docking : Molecular dynamics simulations reveal H-bonding between the triazole N2 atom and Arg121 in retinol-binding protein 4 (RBP4), critical for antagonist activity .
Q. How to resolve contradictions in spectroscopic data across different derivatives?
- Methodology :
- Cross-validation : Compare NMR shifts of analogous compounds (e.g., 7-methyl derivatives in vs. phenyl-substituted derivatives in ) to identify substituent effects .
- Isotopic labeling : Use ¹⁵N-labeled precursors to clarify ambiguous triazole ring assignments in crowded spectra .
- Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. pyridine ring substitutions) via single-crystal X-ray analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
